molecular formula C13H14F3N3O3 B2405460 4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380181-99-5

4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2405460
CAS No.: 2380181-99-5
M. Wt: 317.268
InChI Key: YKPSGJVZKFNMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a methoxyacetyl group and a trifluoromethyl pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-(trifluoromethyl)pyridine-4-carbaldehyde with piperazine under specific conditions to form the piperazine derivative. This intermediate is then subjected to methoxyacetylation using methoxyacetyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyacetyl group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can bind to various receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is unique due to the combination of its methoxyacetyl and trifluoromethyl pyridine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(2-methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3/c1-22-8-12(21)18-4-5-19(11(20)7-18)9-2-3-17-10(6-9)13(14,15)16/h2-3,6H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPSGJVZKFNMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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